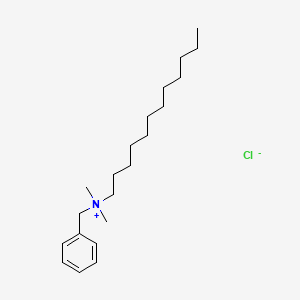

Benzododecinium Chloride

C21H38ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H38ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Benzododecinium chloride (CAS 139-07-1), also known as benzyldimethyldodecylammonium chloride or C12-BAC, is a highly purified, short-chain quaternary ammonium cationic surfactant and non-oxidizing biocide. Unlike standard commercial benzalkonium chloride (BAC)—which is typically a variable mixture of C12, C14, and C16 alkyl homologs—pure benzododecinium chloride offers a precise molecular weight (339.99 g/mol) and a consistent critical micelle concentration (CMC). This structural uniformity provides predictable phase behavior, stable foaming profiles, and broad-spectrum antimicrobial efficacy against bacteria, fungi, and enveloped viruses, making it a critical raw material for precision formulations in pharmaceuticals, cosmetics, and industrial water treatment .

Procuring generic benzalkonium chloride mixtures instead of pure benzododecinium chloride introduces significant lot-to-lot variability in chain length distribution, which directly impacts formulation stability and safety. The longer-chain homologs (C14 and C16) present in mixed BAC exhibit drastically lower critical micelle concentrations and higher cytotoxicity profiles. In sensitive applications such as ophthalmic preservatives or high-salinity oilfield biocides, substituting pure C12-BAC with a generic mixture can lead to increased human tissue irritation, unpredictable drug solubilization, or premature surfactant precipitation in the presence of electrolytes[1].

Ocular Toxicity and Epithelial Safety Profile

In comparative in vivo studies of ophthalmic preservatives, pure benzododecinium chloride (C12-BAK) demonstrated a significantly superior safety profile compared to the C14 homolog and standard BAC mixtures. When applied repeatedly over 39 weeks, 0.01% C12-BAK produced no observable ocular toxicity or corneal epithelial cell injury in rabbit models. In contrast, both the C14-BAK and the commercial BAK mixture exhibited marked ocular toxicity under the same conditions, even though all variants maintained baseline antimicrobial activity at 0.003% [1].

| Evidence Dimension | In vivo ocular toxicity (39-week repeated application) |

| Target Compound Data | Benzododecinium chloride (C12-BAK): No toxicity at 0.01% concentration |

| Comparator Or Baseline | C14-BAK and BAC mixture: Significant corneal epithelial injury at 0.01% |

| Quantified Difference | 100% reduction in observable long-term corneal toxicity at the 0.01% formulation threshold |

| Conditions | 39-week repeated ocular application in rabbit models |

Compels the procurement of pure C12-BAC over generic BAC mixtures for ophthalmic and sensitive topical pharmaceutical formulations to minimize patient irritation.

Critical Micelle Concentration (CMC) and Phase Stability

The thermodynamic stability of surfactant formulations depends heavily on the Critical Micelle Concentration (CMC). Benzododecinium chloride exhibits a higher and more formulation-friendly CMC (approximately 3.7 to 8.3 mM in aqueous solutions) compared to its longer-chain counterparts. Spectrofluorometric and tensiometric evaluations confirm that as the alkyl chain increases to C14 and C16, the CMC drops exponentially (often below 1 mM). This higher CMC for the C12 homolog prevents premature micellization and ensures that the surfactant remains active as a monomer in solution over a wider concentration range [1].

| Evidence Dimension | Critical Micelle Concentration (CMC) in deionized water |

| Target Compound Data | Benzododecinium chloride (C12): 3.7 - 8.3 mM |

| Comparator Or Baseline | Longer-chain homologs (C14/C16): < 1.0 mM |

| Quantified Difference | Approximately 4x to 8x higher CMC for the C12 homolog |

| Conditions | Aqueous solution, measured via spectrofluorometry and tensiometry |

Allows formulators to use higher concentrations of the active monomer before micelle aggregation alters the viscosity, solubility, or optical clarity of the product.

Electrolyte Tolerance in High-Ionic-Strength Environments

In industrial and environmental applications, the presence of salts and dissolved organic carbon drastically affects surfactant solubility. Research evaluating BAC homologs in 0.01 M CaCl2 and soil extracts demonstrated that while the CMC of benzododecinium chloride (BAC-C12) is reduced by ionic strength (dropping to <3.7 mM), it remains highly soluble and functional. Conversely, the C16 homolog (BAC-C16) is extremely sensitive to counter-ion effects, leading to rapid CMC depression and potential precipitation, rendering it ineffective in hard water or high-salinity environments[1].

| Evidence Dimension | Surfactant functionality in 0.01 M CaCl2 and soil extracts |

| Target Compound Data | Benzododecinium chloride (BAC-C12): Retains functional CMC (<3.7 mM) without precipitating |

| Comparator Or Baseline | BAC-C16: Severe CMC reduction and high susceptibility to counter-ion precipitation |

| Quantified Difference | C12 maintains functional solubility in high-electrolyte media where C16 fails |

| Conditions | 0.01 M CaCl2 background electrolyte and aqueous soil extracts |

Dictates the selection of pure C12-BAC for agricultural formulations, oilfield biocides, and cooling water systems where hard water and high salinity are present.

Ophthalmic and Mucosal Pharmaceutical Preservatives

Driven by its quantitatively lower cytotoxicity and lack of corneal epithelial disruption at 0.01% concentrations compared to C14 homologs, pure benzododecinium chloride is the optimal preservative for eye drops, nasal sprays, and sensitive topical formulations. Procuring the pure C12 variant eliminates the toxicity risks associated with the variable C14/C16 content found in standard commercial benzalkonium chloride mixtures [1].

High-Salinity Industrial Cooling and Oilfield Biocides

Because benzododecinium chloride maintains its solubility and a functional critical micelle concentration in the presence of divalent cations (like Ca2+) and complex soil organics, it is the preferred non-oxidizing biocide for oilfield enhanced recovery and industrial cooling towers. It resists the counter-ion precipitation that typically neutralizes longer-chain (C16) quaternary ammonium compounds [2].

Precision Cosmetic Emulsions and Cleansers

The higher and more predictable CMC of the C12 homolog allows for stable integration into cosmetic emulsions without premature micellization. Formulators procure pure benzododecinium chloride to ensure consistent viscosity, optical clarity, and foaming characteristics that cannot be guaranteed when using mixed-chain BAC supplies [2].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (97.98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (42.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (10.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (92.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (12.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

63449-41-2

Use Classification

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

2: Becquet F, Goldschild M, Moldovan MS, Ettaiche M, Gastaud P, Baudouin C. Histopathological effects of topical ophthalmic preservatives on rat corneoconjunctival surface. Curr Eye Res. 1998 Apr;17(4):419-25. PubMed PMID: 9561834.

3: Aydin Kurna S, Acikgoz S, Altun A, Ozbay N, Sengor T, Olcaysu OO. The effects of topical antiglaucoma drugs as monotherapy on the ocular surface: a prospective study. J Ophthalmol. 2014;2014:460483. doi: 10.1155/2014/460483. Epub 2014 Jun 9. PubMed PMID: 25009742; PubMed Central PMCID: PMC4070470.

4: Wang Y, Zhang Y, Li X, Sun M, Wei Z, Wang Y, Gao A, Chen D, Zhao X, Feng X. Exploring the Effects of Different Types of Surfactants on Zebrafish Embryos and Larvae. Sci Rep. 2015 Jun 8;5:10107. doi: 10.1038/srep10107. PubMed PMID: 26053337; PubMed Central PMCID: PMC4459078.

5: Pigret D, Jankowski R. Management of post-ethmoidectomy crust formation: randomized single-blind clinical trial comparing pressurized seawater versus antiseptic/mucolytic saline. Rhinology. 1996 Mar;34(1):38-40. PubMed PMID: 8739868.

6: Kondrat'eva TS, Mokhova GI, Samsonova MN. [Use of dimethyldodecylbenzylammonium chloride as a preservative for eyedrops]. Farmatsiia. 1971 Jan-Feb;20(1):26-9. Russian. PubMed PMID: 5581135.

7: Debbasch C, de Saint Jean M, Pisella PJ, Rat P, Warnet JM, Baudouin C. [Quaternary ammonium cytotoxicity in a human conjunctival cell line]. J Fr Ophtalmol. 1999 Nov;22(9):950-8. French. PubMed PMID: 10609169.

8: Pisella PJ, Fillacier K, Elena PP, Debbasch C, Baudouin C. Comparison of the effects of preserved and unpreserved formulations of timolol on the ocular surface of albino rabbits. Ophthalmic Res. 2000 Jan-Feb;32(1):3-8. PubMed PMID: 10657748.

9: Wilson CG, Tomlinson E, Davis SS, Olejnik O. Altered ocular absorption and disposition of sodium cromoglycate upon ion-pair and complex coacervate formation with dodecylbenzyldimethylammonium chloride. J Pharm Pharmacol. 1981 Dec;33(12):749-53. PubMed PMID: 6121844.

10: Kondrat'eva TS, Amur-Sanan AV, Merinova SV. [Extractive and photometric determination of dimethyldodecyl-benzylammonium chloride in eyedrops]. Farmatsiia. 1974 Sep-Oct;23(5):79-81. Russian. PubMed PMID: 4464155.

11: Stepanenko BN, Ulitina TS. [Precipitation of neutral alpha-glucans and separation of mixtures by dimethyldodecylbenzylammonium chloride]. Biokhimiia. 1977 Aug;42(8):1445-51. Russian. PubMed PMID: 20993.

12: Burge PS, Richardson MN. Occupational asthma due to indirect exposure to lauryl dimethyl benzyl ammonium chloride used in a floor cleaner. Thorax. 1994 Aug;49(8):842-3. PubMed PMID: 8091336; PubMed Central PMCID: PMC475138.

13: Kedzia A, Kałowski M. [Sterinole and cetylpirydine chloride influence on non-sporulated anaerobic bacteria of oral cavity]. Czas Stomatol. 1988 Oct;41(10):610-5. Polish. PubMed PMID: 3270591.

14: Kondrat'eva TS, Nguen Van Ky. [Utilization of dimethyldodecylbenzylammonium chloride for eyedrops made of pilocarpine hydrochloride]. Farmatsiia. 1975 Jul-Aug;24(4):70-1. Russian. PubMed PMID: 1218610.

15: Ferreira C, Rosmaninho R, Simoes M, Pereira MC, Bastos MM, Nunes OC, Coelho M, Melo LF. Biofouling control using microparticles carrying a biocide. Biofouling. 2010;26(2):205-12. doi: 10.1080/08927010903419630. PubMed PMID: 19937490.

16: Debbasch C, Brignole F, Pisella PJ, Warnet JM, Rat P, Baudouin C. Quaternary ammoniums and other preservatives' contribution in oxidative stress and apoptosis on Chang conjunctival cells. Invest Ophthalmol Vis Sci. 2001 Mar;42(3):642-52. PubMed PMID: 11222522.

17: Mitani T, Elmarhomy AI, Dulamjav L, Anu E, Saitoh S, Ishida S, Oyama Y. Zinc-related actions of sublethal levels of benzalkonium chloride: Potentiation of benzalkonium cytotoxicity by zinc. Chem Biol Interact. 2017 Apr 25;268:31-36. doi: 10.1016/j.cbi.2017.02.017. Epub 2017 Feb 28. PubMed PMID: 28257953.

18: Rózycka-Roszak B, Zyłka R, Kral T, Przyczyna A. Counterion effects on interaction of amphiphilic quaternary ammonium salts with model membranes. Z Naturforsch C. 2001 May-Jun;56(5-6):407-12. PubMed PMID: 11421457.

19: Yang Y, Wang W. Benzyldimethyldodecyl ammonium chloride shifts the proliferation of functional genes and microbial community in natural water from eutrophic lake. Environ Pollut. 2018 May;236:355-365. doi: 10.1016/j.envpol.2018.01.059. PubMed PMID: 29414358.

20: Li B, Li H, Pang X, Cui K, Lin J, Liu F, Mu W. Quaternary ammonium cationic surfactants increase bioactivity of indoxacarb on pests and toxicological risk to Daphnia magna. Ecotoxicol Environ Saf. 2018 Mar;149:190-196. doi: 10.1016/j.ecoenv.2017.11.038. Epub 2017 Nov 23. PubMed PMID: 29175345.